Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Overview
Description
Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (TBIMOC) is a novel organic compound that has been studied for a variety of applications in the scientific community. TBIMOC is a chiral molecule, meaning it has two different forms that are mirror images of one another, and it has been used as a catalyst in organic synthesis and as an imaging agent in medical applications.
Scientific Research Applications
Enantioselective Synthesis
A key application of the compound is in enantioselective synthesis. For instance, it's used as an intermediate in the synthesis of potent CCR2 antagonists, a process involving iodolactamization (Campbell et al., 2009). This step is crucial for yielding highly functionalized products essential for medical research and drug development.
Structural Analysis and Molecular Structure
The compound serves as a basis for structural analysis and understanding molecular structures. Its characterization using techniques like 1H NMR spectroscopy and X-ray diffraction analysis helps in understanding complex molecular structures, particularly in the study of chiral cyclic amino acid esters (Moriguchi et al., 2014). These studies are significant for the development of new pharmaceutical compounds.
Asymmetric Synthesis
Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is used in asymmetric synthesis. This is evident in the synthesis of complex alkaloids like pseudococaine (Brock et al., 2012). Asymmetric synthesis is vital in creating molecules with specific chirality, a key aspect in drug design and development.
Synthesis of Constrained Peptidomimetic Compounds
This compound is instrumental in synthesizing constrained peptidomimetic compounds. Such compounds are significant in drug discovery as they mimic the structure of peptides and can be used to investigate structure-activity relationships (Mandal et al., 2005).
properties
IUPAC Name |
tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO3/c1-12(2,3)18-11(17)15-9-7-13(4,10(15)16)6-5-8(9)14/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGDPJVIDIQFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1)N(C2=O)C(=O)OC(C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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